molecular formula C19H19ClF3N5O3 B2637522 ethyl (E)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-3-(phenylcarbamoylamino)prop-2-enoate CAS No. 338794-91-5

ethyl (E)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-3-(phenylcarbamoylamino)prop-2-enoate

Cat. No. B2637522
CAS RN: 338794-91-5
M. Wt: 457.84
InChI Key: UJVDVXRYQGBBHT-XNTDXEJSSA-N
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Description

Ethyl (E)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-3-(phenylcarbamoylamino)prop-2-enoate is a useful research compound. Its molecular formula is C19H19ClF3N5O3 and its molecular weight is 457.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Intermediate for Pesticide Synthesis : Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, an important intermediate for the synthesis of pesticides like chlorantraniliprole, was synthesized from 2,3-dichloropyridine. This process involves hydrazinolysis and cyclization, emphasizing an expedient route with a total yield of 43.1% and a simple, solvent-free hydrazinolysis process (Ju, 2014).

  • Crystal Packing Insights : A study on ethyl (2Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates revealed insights into crystal packing, where non-hydrogen bonding interactions, such as N⋯π and O⋯π, play a significant role rather than "directed" hydrogen bonding. This contributes to our understanding of molecular interactions and crystal engineering (Zhang, Wu, & Zhang, 2011).

  • Synthesis of Quinolines : An efficient method for synthesizing 4-hydroxy-2-(trifluoromethyl) quinolines via an intramolecular cyclization of ethyl 2-cyano-4,4,4-trifluoro-3 (arylamino)but-2-enoate derivatives was reported. This process highlights the compound's role in facilitating the creation of new series of substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives (Darehkordi, Talebizadeh, & Anary‐Abbasinejad, 2018).

  • Pyrrole Derivatives Synthesis : Research into the synthesis of pyrrole derivatives from ethyl 2-chloroacetoacetate and its isomers with cyanoacetamide has expanded the library of accessible pyrrole systems, showing the versatility of these compounds in generating a wide range of derivatives with potential applications in pharmaceuticals and materials science (Dawadi & Lugtenburg, 2011).

properties

IUPAC Name

ethyl (E)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-3-(phenylcarbamoylamino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClF3N5O3/c1-3-31-16(29)10-15(26-18(30)25-13-7-5-4-6-8-13)27-28(2)17-14(20)9-12(11-24-17)19(21,22)23/h4-11,27H,3H2,1-2H3,(H2,25,26,30)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVDVXRYQGBBHT-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(NC(=O)NC1=CC=CC=C1)NN(C)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\NC(=O)NC1=CC=CC=C1)/NN(C)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClF3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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